molecular formula C16H16O3 B3157858 3-Phenylpropyl 3-hydroxybenzoate CAS No. 85322-36-7

3-Phenylpropyl 3-hydroxybenzoate

Cat. No.: B3157858
CAS No.: 85322-36-7
M. Wt: 256.3 g/mol
InChI Key: YIRVGCWBPCGFEC-UHFFFAOYSA-N
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Description

3-Phenylpropyl 3-hydroxybenzoate is an organic compound with the molecular formula C16H16O3 It is a derivative of benzoic acid and is characterized by the presence of a phenylpropyl group attached to the 3-hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with 3-phenylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

3-Hydroxybenzoic acid+3-PhenylpropanolAcid catalyst3-Phenylpropyl 3-hydroxybenzoate+Water\text{3-Hydroxybenzoic acid} + \text{3-Phenylpropanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 3-Hydroxybenzoic acid+3-PhenylpropanolAcid catalyst​3-Phenylpropyl 3-hydroxybenzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high conversion rates and product purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl 3-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl group on the benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-phenylpropanoic acid.

    Reduction: Formation of 3-phenylpropanol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

3-Phenylpropyl 3-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other organic compounds.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropyl 2-hydroxybenzoate: Similar structure but with the hydroxyl group in the ortho position.

    3-Phenylpropyl 4-hydroxybenzoate: Similar structure but with the hydroxyl group in the para position.

    Methyl 3-hydroxybenzoate: Similar ester but with a methyl group instead of a phenylpropyl group.

Uniqueness

3-Phenylpropyl 3-hydroxybenzoate is unique due to the specific positioning of the phenylpropyl group and the hydroxyl group on the benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-phenylpropyl 3-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-15-10-4-9-14(12-15)16(18)19-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12,17H,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRVGCWBPCGFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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